2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMHPA and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of DMHPA involves its binding to the GABAB receptor, which results in an increase in the activity of this receptor. This increased activity leads to a reduction in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
DMHPA has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and sedative activity, as well as the ability to modulate pain perception. These effects are thought to be mediated by the compound's activity as a positive allosteric modulator of the GABAB receptor.
Advantages and Limitations for Lab Experiments
DMHPA has several advantages as a research tool, including its ability to selectively modulate the activity of the GABAB receptor and its potential for use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to the use of DMHPA in laboratory experiments, including its potential for off-target effects and the need for further research to fully elucidate its mechanism of action.
Future Directions
There are several potential future directions for research on DMHPA, including the development of new drugs for the treatment of neurological disorders, the exploration of its potential as a research tool for the study of GABAB receptor function, and the investigation of its potential for use in the treatment of pain and anxiety disorders. Additional research is needed to fully elucidate the mechanism of action of DMHPA and to explore its potential for use in a variety of scientific fields.
Synthesis Methods
The synthesis of DMHPA involves a multistep process that begins with the preparation of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid. This intermediate is then reacted with 2-(hydroxymethyl)phenylmethanol to yield the final product, DMHPA. The synthesis of DMHPA has been extensively studied, and several different methods have been developed for its preparation.
Scientific Research Applications
DMHPA has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. In particular, DMHPA has been shown to exhibit activity as a positive allosteric modulator of the GABAB receptor, a type of receptor that plays a key role in the regulation of neurotransmitter release in the brain. This activity makes DMHPA an attractive candidate for further research in the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(15-11(2)18-21-12(15)3)16(20)17-8-13-6-4-5-7-14(13)9-19/h4-7,10,19H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBZQOAFXZNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)C(=O)NCC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.